molecular formula C18H28N2O B4288552 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine

1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine

Cat. No. B4288552
M. Wt: 288.4 g/mol
InChI Key: XFIBKKIWHFZMPS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine, also known as LY294002, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Eli Lilly and Company, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine works by binding to the ATP-binding site of PI3K, blocking its activity and preventing the downstream activation of other signaling molecules such as Akt and mTOR. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered metabolism.
Biochemical and Physiological Effects:
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the PI3K signaling pathway, it has been shown to inhibit other kinases such as DNA-PK and mTOR, and to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine has several advantages as a research tool, including its high potency and specificity for PI3K, its ability to inhibit multiple kinases, and its well-established use in a wide range of experimental systems. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for research involving 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential. Another direction is the use of 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine in combination with other drugs to enhance its efficacy and minimize side effects. Finally, there is ongoing research into the role of the PI3K pathway in various diseases, which could lead to new therapeutic targets and the development of novel treatments.

Scientific Research Applications

1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine is widely used in scientific research to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of PI3K, 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine can help researchers better understand the mechanisms underlying these processes and develop new therapies for diseases such as cancer and diabetes.

properties

IUPAC Name

4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methyl-1-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15(2)20-13-12-19(14-16(20)3)11-7-9-17-8-5-6-10-18(17)21-4/h5-10,15-16H,11-14H2,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIBKKIWHFZMPS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(C)C)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CCN1C(C)C)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.